Cas no 81-67-4 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-)
![5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- structure](https://it.kuujia.com/scimg/cas/81-67-4x500.png)
81-67-4 structure
Nome del prodotto:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
- 1,2-METHYLENEDIOXY-11-HYDROXYAPORPHIN
- Pukateine
- PUKATEINE(RG)
- PUKATEINE(RG)(PLEASE CALL)
- Pukatein
- Z9Y5O2QUPA
- 81-67-4
- (12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
- CHEBI:8634
- (-)-Pukateine
- AKOS040763278
- UNII-Z9Y5O2QUPA
- 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-,(7ar)-
- DTXSID00331801
- SCHEMBL674930
- 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-12-ol, 6,7,7a,8-tetrahydro-7-methyl-, (7aR)-
- Pukateine, (-)-
- Pukateine [MI]
- (R)-11-hydroxy-1,2-methylenedioxyaporphine
- C09613
-
- Inchi: InChI=1S/C18H17NO3/c1-19-6-5-11-8-14-18(22-9-21-14)17-15(11)12(19)7-10-3-2-4-13(20)16(10)17/h2-4,8,12,20H,5-7,9H2,1H3/t12-/m1/s1
- Chiave InChI: IKMXUUHNYQWZBC-GFCCVEGCSA-N
- Sorrisi: CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC=C5)O)OCO3
Proprietà calcolate
- Massa esatta: 295.12100
- Massa monoisotopica: 295.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 0
- Complessità: 444
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 41.9A^2
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.352
- Punto di fusione: 208-212°
- Punto di ebollizione: 486.2 °C at 760 mmHg
- Punto di infiammabilità: 247.8 °C
- Indice di rifrazione: 1.675
- PSA: 41.93000
- LogP: 2.81090
- Rotazione specifica: D25 -240° (c = 0.097 in alcohol)
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6229-1 mL * 10 mM (in DMSO) |
Pukateine |
81-67-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN6229-5mg |
Pukateine |
81-67-4 | 5mg |
¥ 3710 | 2024-07-19 | ||
A2B Chem LLC | AH49897-5mg |
1,2-METHYLENEDIOXY-11-HYDROXYAPORPHIN |
81-67-4 | 5mg |
$660.00 | 2024-04-19 | ||
TargetMol Chemicals | TN6229-5 mg |
Pukateine |
81-67-4 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
TargetMol Chemicals | TN6229-1 ml * 10 mm |
Pukateine |
81-67-4 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 |
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)- Letteratura correlata
-
1. Index of subjects, 1972
-
2. Obituary notices: George Barger, 1878–1939; Edward Richards Bolton, 1879–1939; John Thomas Dunn, 1859–1939; William Setten Gilles, 1876–1938; Francis Wood Hardy, 1892–1939; William Edward Kay, 1855–1938; Arthur William Knapp, 1881–1939; Cyril Alec Lawrence, 1912–1938; Alfred Courtenay Luck, 1866–1938; Stevenson John Charles George Macadam, 1865–1939; Kendall Morgan Madigan, 1909–1938; Emile Mond, 1865–1938; Charles Edward Munroe, 1849–1938; Hubert Naylor Bardsley Richardson, 1865–1938; Harcourt Henry Benjamin Shepherd, 1854–1939; Thomas Stevenson, 1864–1938; Alfred Edwin Howard Tutton, 1864–1938; Dennis Tyrrell, 1866–1938C. R. Harington,Bernard Dyer,H. Charles L. Bloxam,F. F. Renwick,G. W. Kendall,F. O. Ashmore,J. R. Johnson,J. W. Cook,C. H. Desch,George Z. Dupain,Emile Bucher,Charles S. Gibson,R. V. Wheeler,J. R. E. Richardson,A. Lauder,W. A. N. Tyrrell J. Chem. Soc. 1939 715
-
3. CXXVII.—The alkaloids of the PukateaBernard Cracroft Aston J. Chem. Soc. Trans. 1910 97 1381
-
4. Studies on the syntheses of heterocyclic compounds. Part CDLXII. Total photolytic syntheses of aporphine [(±)-N-methyl-laurotetanine, (±)-cassythicine, and (±)-pukateine], proaporphine [(±)-orientalinone], and morphinandienone [(±)-pallidine and (±)-salutaridine] alkaloidsT. Kametani,K. Fukumoto,S. Shibuya,H. Nemoto,T. Nakano,T. Sugahara,T. Takahashi,Y. Aizawa,M. Toriyama J. Chem. Soc. Perkin Trans. 1 1972 1435
-
5. Index pages
81-67-4 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol,6,7,7a,8-tetrahydro-7-methyl-, (7aR)-) Prodotti correlati
- 475-67-2(Isocorydine)
- 475-83-2(Nuciferine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 1862-41-5(5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-)
- 5096-57-1((S)-(-)-Canadine)
- 522-97-4(Tetrahydroberberine)
- 476-70-0(Boldine)
- 5890-18-6(Laurolitsine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
